5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one
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Overview
Description
5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
Target of Action
Similar phthalazinone derivatives have been reported to inhibit key enzymes involved in cell cycle and cellular proliferation, such as p38 mitogen-activated protein kinase (mapk) and topoisomerase ii .
Mode of Action
It’s known that phthalazinone derivatives can bind target proteins through hydrogen bond formation . This interaction can lead to changes in the activity of the target proteins, potentially altering cellular processes.
Biochemical Pathways
The inhibition of p38 mapk and topoisomerase ii can affect multiple cellular processes, including cell cycle progression and apoptosis .
Result of Action
Similar compounds have shown significant anti-proliferative activity against human epithelial breast and liver cancer cell lines . This suggests that 5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one may also have potential anti-cancer effects.
Biochemical Analysis
Biochemical Properties
Related phthalazinone derivatives have shown significant anti-proliferative activity against various cell lines . These compounds interact with key enzymes involved in cell cycle and cellular proliferation, such as p38 mitogen-activated protein kinase (MAPK) and topoisomerase II .
Cellular Effects
Related compounds have demonstrated anti-proliferative activity against various cell lines, including breast and liver cancer cells . These effects are likely due to the compound’s interactions with key enzymes involved in cell cycle progression and apoptosis .
Molecular Mechanism
Related compounds have been shown to inhibit key enzymes involved in cell cycle and cellular proliferation, such as p38 MAPK and topoisomerase II . These compounds may exert their effects through binding interactions with these biomolecules, leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one typically involves the condensation of benzalphthalides with hydrazine hydrate or methylhydrazine under controlled conditions. For instance, the reaction of benzalphthalides with hydrazine hydrate at 80°C for 6-8 hours yields the desired phthalazinones . The specific synthetic route may vary depending on the desired functional groups and the starting materials used.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogens, nucleophiles, and other substituting agents under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one has a broad range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of new pharmaceuticals and as a component in chemical research and development
Comparison with Similar Compounds
Similar Compounds
5-Benzhydrylsulfanylquinazolino[2,3-a]phthalazin-8-one: Another heterocyclic compound with similar structural features and biological activities.
Phthalazinone derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Uniqueness
5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one is unique due to its specific benzylsulfanyl group, which imparts distinct biological activities and chemical reactivity compared to other phthalazinone derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry and related fields.
Properties
IUPAC Name |
5-benzylsulfanylquinazolino[2,3-a]phthalazin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3OS/c26-22-18-12-6-7-13-19(18)23-20-16-10-4-5-11-17(16)21(24-25(20)22)27-14-15-8-2-1-3-9-15/h1-13H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKTUESEWXCBKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C52 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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